molecular formula C19H19F3N2 B2387530 1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole CAS No. 478030-36-3

1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole

Cat. No.: B2387530
CAS No.: 478030-36-3
M. Wt: 332.37
InChI Key: TYUZNNRXLWPGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. The benzimidazole core is a privileged pharmacophore in pharmaceuticals due to its structural resemblance to naturally occurring purine nucleotides, allowing it to interact readily with biopolymers in biological systems . Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, with a substantial body of research highlighting their potential as anticancer agents . These compounds can function through various mechanisms, including topoisomerase inhibition, DNA intercalation, and acting as protein kinase inhibitors . The specific substitution pattern of this compound, featuring a lipophilic 4-tert-butylbenzyl group at the 1-position and an electron-withdrawing trifluoromethyl group at the 2-position, is designed to optimize its bioactivity and binding affinity for specific molecular targets. Furthermore, benzimidazole derivatives are frequently investigated for their antimicrobial properties, showing efficacy against various bacterial and fungal strains . This compound is presented as a high-purity chemical tool for in vitro research applications only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2/c1-18(2,3)14-10-8-13(9-11-14)12-24-16-7-5-4-6-15(16)23-17(24)19(20,21)22/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUZNNRXLWPGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

    Attachment of Tert-butylphenyl Moiety: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with new functional groups.

Scientific Research Applications

1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other biomolecules, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole and Analogues

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Bioactivity References
1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole - 4-Tert-butylphenylmethyl (N1)
- CF₃ (C2)
~387.4 High lipophilicity (logP ~5.2*), potential VR1/kinase inhibition inferred from analogues
N-[1-(4-tert-butylphenyl)ethyl]-2-(6,7-difluoro-1H-benzimidazol-1-yl)acetamide - 4-Tert-butylphenylethyl (N1)
- 6,7-difluoro (C6/C7)
~447.5 VR1 antagonist (IC₅₀ < 100 nM), analgesic activity
2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole - CF₃-phenyl (C2) ~278.3 Antifungal activity (MIC: 8 µg/mL vs. Candida spp.), planar geometry (dihedral angle: 30.1°)
2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole - Bromophenyl (C2)
- Phenyl (N1)
~349.2 Luminescent properties; used in OLEDs (external quantum efficiency: 1%)
1-{2-Phenyl-2-[4-(trifluoromethyl)benzyl-oxy]ethyl}-1H-benzimidazole - Trifluoromethylbenzyl-oxyethyl (N1) ~426.4 Structural flexibility with ether linkage; uncharacterized bioactivity
2-(7-Nitro-1H-benzimidazol-1-yl)-N-{1-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]ethyl}acetamide - Nitro (C7)
- Tetrafluoropropoxypyridyl (N1)
~529.4 VR1 inhibition (IC₅₀ ~50 nM), anti-inflammatory applications

* Estimated using fragment-based methods (tert-butyl: +1.9, CF₃: +0.9, benzimidazole core: +2.4).

Key Findings

Trifluoromethyl at C2 improves metabolic stability over nitro or halogenated analogues (), but may reduce solubility compared to acetamide derivatives () .

Structural Geometry :

  • The 30.1° dihedral angle in the target compound contrasts with planar analogues like 2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole (), which exhibit stronger π-π stacking but poorer membrane penetration .

Biological Activity :

  • While direct data for the target compound is lacking, VR1 inhibition is plausible based on structural similarity to ’s acetamide derivatives, which show sub-100 nM potency .
  • Antifungal activity is less likely than in ’s simpler trifluoromethyl analogue due to the tert-butyl group’s steric hindrance .

Synthetic Routes :

  • The target compound is synthesized via condensation reactions (), whereas VR1 inhibitors () require additional steps like amide coupling .

Contradictions and Limitations

  • and suggest conflicting roles for trifluoromethyl groups: VR1 inhibition () vs. antifungal activity (). This may reflect target-specific electronic effects.
  • No direct cytotoxicity or ADMET data exist for the target compound, limiting therapeutic predictions.

Biological Activity

1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole, with CAS number 478030-36-3, is a synthetic organic compound belonging to the benzimidazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications in cancer treatment and antimicrobial properties.

  • Molecular Formula : C19H19F3N2
  • Molar Mass : 332.36 g/mol
  • Structure : The compound features a benzimidazole core with a trifluoromethyl group and a tert-butylphenyl substituent, enhancing its lipophilicity and biological activity.

The biological activity of 1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, allowing it to engage with enzymes, receptors, or other biomolecules. This interaction can disrupt cellular processes, leading to various biological effects.

Antitumor Activity

Recent studies have highlighted the antitumor properties of benzimidazole derivatives, including 1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (μM) Assay Type
A5492.12 ± 0.212D Assay
HCC8275.13 ± 0.972D Assay
NCI-H3580.85 ± 0.052D Assay

These results indicate that the compound exhibits potent antitumor activity, particularly against lung cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

In addition to its antitumor effects, this compound has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the findings:

Microorganism Activity
Staphylococcus aureusModerate activity
Escherichia coliLow activity
Saccharomyces cerevisiaePromising results

The antimicrobial tests utilized broth microdilution methods according to CLSI guidelines, demonstrating that while the compound shows some antibacterial properties, its effectiveness varies significantly across different organisms .

Case Studies

A comprehensive study involving newly synthesized benzimidazole derivatives highlighted their potential as antitumor agents. Compounds similar to 1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole were tested in both two-dimensional (2D) and three-dimensional (3D) cultures. Results indicated that while these compounds were effective in disrupting cancer cell proliferation in 2D cultures, their efficacy decreased in more complex 3D environments .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole, and how do reaction conditions affect outcomes?

Answer: The synthesis typically involves condensation reactions between substituted o-phenylenediamines and aldehydes or ketones. Key methods include:

  • Classical condensation : Using ammonium salts as catalysts under reflux conditions. For example, derivatives with analgesic activity were synthesized via this method, achieving high biological efficacy (e.g., 88.24% writhing inhibition in mice) .
  • Two-phase catalytic systems : Trimethylsilyl chloride (TMSCl) in solvent mixtures improves yield and reduces side reactions. This method addresses limitations of low yields in traditional acid-catalyzed routes .
  • Microwave-assisted synthesis : Reduces reaction time and enhances purity. Pd(OAc)₂/benzimidazole catalytic systems have been used for cross-coupling reactions, achieving >90% yield in some cases .

Q. Table 1: Comparison of Synthetic Approaches

MethodCatalyst/ReagentsKey AdvantagesLimitationsReference
Classical condensationNH₄Cl, refluxHigh bioactivityModerate yields
TMSCl two-phase systemTMSCl, solvent mixImproved yield, fewer byproductsRequires precise pH control
Microwave-assistedPd(OAc)₂, ligandsFast, high puritySpecialized equipment needed

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., tert-butyl and trifluoromethyl groups). used ¹H NMR to verify benzimidazole ring formation .
  • IR spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .
  • X-ray crystallography : Resolves 3D structure and hydrogen bonding, as demonstrated for halogenated analogs .
  • Elemental analysis : Validates purity (>95% in most studies) .

Q. What in vitro and in vivo assays are used to evaluate its biological activity?

Answer:

  • Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values; e.g., 0.038 µg/mL for derivative 3A-1 vs. 14.44 µg/mL for BHT) .
  • Anticancer activity : MTT assay on cancer cell lines (e.g., IC₅₀ = 0.02–0.08 µM for HeLa and A375 cells) .
  • Analgesic activity : Acetic acid-induced writhing model in mice (e.g., 88% inhibition at 50 mg/kg) .
  • Apoptosis induction : Flow cytometry to assess cell cycle arrest and caspase activation .

Q. How do structural modifications at the 1- and 2-positions of the benzimidazole core influence pharmacological activity?

Answer:

  • 1-position : Bulky substituents (e.g., 4-tert-butylphenylmethyl) enhance lipophilicity and membrane permeability, improving bioavailability .
  • 2-position : Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability and target binding affinity. Derivatives with CF₃ show 10-fold higher anticancer activity than non-substituted analogs .

Q. What are the primary molecular targets or pathways associated with this compound?

Answer:

  • EGFR-TK inhibition : Anticancer derivatives bind to the ATP pocket of EGFR, as shown by docking studies comparing binding modes to Erlotinib .
  • ROS scavenging : Antioxidant activity correlates with electron-donating substituents that neutralize free radicals .
  • Pro-apoptotic pathways : Hypoxia-selective induction of apoptosis via caspase-3/7 activation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific therapeutic applications?

Answer:

  • Substituent tuning :
    • Para-substituted aryl groups : Enhance anticancer selectivity (e.g., 4-tert-butyl improves hypoxia-targeting ).
    • Electron-deficient rings : Boost antioxidant capacity (e.g., trifluoromethyl increases radical scavenging ).
  • Hybrid scaffolds : Combining benzimidazole with thiazole or triazole moieties (e.g., compound 9c in ) improves dual antimicrobial/anticancer activity .

Q. Table 2: SAR Trends in Benzimidazole Derivatives

Substituent PositionFunctional GroupBiological ImpactReference
1-position4-Tert-butylphenylEnhanced lipophilicity
2-positionTrifluoromethylIncreased metabolic stability
5-positionNitro/BromoAntibacterial synergy

Q. What strategies address low synthetic yields or purity challenges in large-scale production?

Answer:

  • Catalyst optimization : TMSCl in two-phase systems reduces side reactions (e.g., from 60% to 85% yield) .
  • Microwave-assisted synthesis : Achieves >90% purity in 30 minutes vs. 12 hours for conventional methods .
  • Purification techniques : Column chromatography with gradient elution (e.g., hexane/EtOAc) isolates high-purity fractions .

Q. How does this compound induce selective cytotoxicity in cancer cells while sparing normal cells?

Answer:

  • Hypoxia targeting : N-oxide derivatives selectively accumulate in low-oxygen tumor microenvironments, triggering apoptosis without affecting normoxic cells .
  • Topoisomerase inhibition : Intercalation with DNA-topoisomerase complexes disrupts replication in cancer cells (IC₅₀ = 0.04 µM for HeLa) .

Q. How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Dose-response validation : Re-test compounds at standardized doses (e.g., 10–100 µM range) .
  • Orthogonal assays : Confirm antioxidant activity with both DPPH and ABTS assays to rule out false positives .
  • Cell line specificity : Compare results across multiple lines (e.g., A549 vs. HepG2) to identify tissue-dependent effects .

Q. What multi-target therapeutic potentials does this compound hold, and how can they be exploited?

Answer:

  • Dual anticancer/antimicrobial agents : Phenoxymethyl-triazole hybrids (e.g., 9c in ) inhibit both cancer cells (IC₅₀ = 0.08 µM) and Candida albicans (MIC = 3.90 µg/mL) .
  • Neuroprotective applications : Antioxidant derivatives reduce oxidative stress in neuronal models, suggesting potential for Alzheimer’s research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.